1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone
Description
Crystallographic Analysis of Hydroxyphenyl Ethanone Derivatives
Crystallographic investigations of structurally related hydroxyphenyl ethanone compounds provide essential insights into the molecular geometry and packing arrangements characteristic of this chemical family. The crystal structure of 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a closely related derivative, reveals fundamental structural parameters that inform understanding of the target compound. This related structure crystallizes in the triclinic space group P1 with unit cell dimensions of a = 5.7073(11) Å, b = 9.3464(19) Å, c = 11.202(2) Å, and angles α = 100.112(9)°, β = 94.792(9)°, γ = 100.625(9)°. The molecular density of 1.413 Mg m⁻³ indicates efficient crystal packing through hydrogen bonding networks.
The dihedral angle between the carbonyl group and the catechol unit in the related structure measures 5.99(3)°, demonstrating near-planar arrangement that facilitates electron delocalization. The angle between the two benzene rings reaches 60.26(13)°, indicating significant molecular flexibility. Intermolecular hydrogen bonding patterns dominate the crystal structure, with O—H⋯O interactions connecting molecules into two-dimensional networks. Additional stabilization occurs through weak C—H⋯O hydrogen bonds and C—H⋯π contacts that further organize the crystal lattice.
Comparative analysis of polymorphic behavior in hydroxyphenyl ethanone derivatives reveals temperature-dependent phase transitions. The compound 1-(4-hexyloxy-3-hydroxyphenyl)ethanone exhibits both triclinic and orthorhombic polymorphs that undergo first-order thermally driven phase transformation at 338-340 K. This polymorphic behavior demonstrates the sensitivity of crystal packing to thermal conditions and suggests similar phase behavior may occur in the target compound. The hydroxy-ethanone O—H⋯O hydrogen-bond synthon appears consistently across related structures, indicating this motif as a fundamental organizing principle.
Spectroscopic Profiling (Fourier-Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry) for Functional Group Identification
Spectroscopic characterization of this compound employs multiple complementary techniques to elucidate functional group presence and molecular structure. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signal patterns that confirm the compound's structure. The spectrum displays signals at δ 11.24 (s, 1H), 9.34 (s, 1H), and 9.20 (s, 1H), corresponding to hydroxyl protons engaged in hydrogen bonding. Aromatic proton signals appear at δ 7.26 (m, 1H), 7.10 (t, 1H), 6.98 (dd, 1H), 6.83 (d, 1H), and 6.70 (m, 3H), reflecting the complex coupling patterns of the substituted benzene rings. The methylene bridge protons resonate at δ 4.24 (s, 2H), confirming the ethanone linkage between aromatic units.
Fourier-transform infrared spectroscopy provides detailed information about functional group vibrations and molecular interactions. The technique operates across the mid-infrared region from 4000 to 200 cm⁻¹, enabling identification of characteristic absorption bands. Hydroxyl groups typically exhibit broad absorption bands between 3200-3600 cm⁻¹ due to O—H stretching vibrations, with exact positioning dependent on hydrogen bonding strength. Aromatic C—H stretching occurs in the region 3028-3087 cm⁻¹, distinguishing these protons from aliphatic counterparts. The carbonyl group of ethanone derivatives produces intense absorption around 1700 cm⁻¹, representing C=O stretching vibrations.
Related hydroxyphenyl ethanone compounds demonstrate characteristic infrared absorption patterns that inform analysis of the target molecule. Aromatic C=C stretching vibrations appear at 1600, 1496, and 1461 cm⁻¹, while out-of-plane aromatic C—H bending occurs at 729 and 696 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains complex vibrational modes specific to the molecular structure, enabling definitive compound identification. Multiple hydroxyl groups in the target compound create overlapping absorption bands that require careful spectral interpretation to distinguish individual contributions.
Mass spectrometry analysis of hydroxyphenyl ethanone derivatives reveals fragmentation patterns characteristic of this compound class. The molecular ion peak appears at m/z 244 for compounds with molecular formula C14H12O4, corresponding to the exact mass of the target molecule. Fragmentation typically involves loss of hydroxyl groups and aromatic ring cleavage, producing diagnostic fragment ions that confirm structural assignments. Electron ionization mass spectrometry provides detailed fragmentation information, while electrospray ionization offers gentle ionization suitable for molecular ion detection.
| Spectroscopic Technique | Key Observations | Chemical Significance |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | δ 11.24, 9.34, 9.20 (OH) | Hydrogen-bonded hydroxyl groups |
| ¹H Nuclear Magnetic Resonance | δ 7.26-6.70 (aromatic) | Substituted benzene rings |
| ¹H Nuclear Magnetic Resonance | δ 4.24 (CH₂) | Ethanone bridge |
| Fourier-Transform Infrared | 3200-3600 cm⁻¹ | O—H stretching |
| Fourier-Transform Infrared | ~1700 cm⁻¹ | C=O stretching |
| Mass Spectrometry | m/z 244 | Molecular ion |
Computational Modeling of Tautomeric Forms and Resonance Stabilization
Computational chemistry approaches provide detailed insights into the electronic structure and potential tautomeric equilibria of this compound. The molecule exhibits multiple sites capable of tautomerization, particularly involving the hydroxyl groups and the carbonyl functionality. Quantum chemical calculations enable assessment of relative tautomer stabilities and the energy barriers separating different forms. The phenolic hydroxyl groups can participate in keto-enol tautomerism with the adjacent carbonyl group, potentially forming quinoid structures that alter the electronic distribution throughout the molecule.
Density functional theory calculations on related hydroxyphenyl ethanone compounds reveal significant resonance stabilization arising from electron delocalization across the aromatic rings and carbonyl system. The planar conformation observed in crystallographic studies facilitates maximum orbital overlap and enhances resonance contributions. Intramolecular hydrogen bonding between hydroxyl groups and the carbonyl oxygen further stabilizes specific conformations and influences tautomeric equilibria. The calculated energy differences between various tautomeric forms typically range from 5-15 kcal/mol, indicating predominance of the most stable form under ambient conditions.
Computational analysis of noncovalent interactions reveals the importance of hydrogen bonding networks in determining molecular stability and crystal packing preferences. The hydroxyl substituents create multiple hydrogen bond donor and acceptor sites that influence both intramolecular and intermolecular associations. Molecular electrostatic potential surfaces calculated from quantum mechanical methods illustrate the charge distribution and predict favorable interaction sites for hydrogen bonding and π-π stacking interactions.
The resonance stabilization in hydroxyphenyl ethanone derivatives arises from several contributing factors including aromatic character, carbonyl conjugation, and hydroxyl group electron donation. The electron-withdrawing nature of the carbonyl group enhances the acidity of adjacent hydroxyl groups, promoting hydrogen bonding and influencing tautomeric preferences. Computational modeling predicts that substitution patterns significantly affect the relative energies of different conformational and tautomeric states, with ortho-dihydroxy arrangements showing particularly strong intramolecular hydrogen bonding capabilities.
Natural bond orbital analysis provides quantitative assessment of electron density distribution and reveals the extent of charge transfer between different molecular fragments. The calculations demonstrate significant π-electron delocalization from the hydroxylated aromatic rings toward the carbonyl group, consistent with the observed spectroscopic properties. This electronic structure analysis supports the experimental observations of characteristic absorption bands and chemical shifts that reflect the compound's resonance-stabilized nature.
Properties
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,15-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUEWEZXUNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222087 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352306-12-7 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, also known as a hydroxychalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including antioxidant, antimicrobial, and anticancer activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two hydroxyl groups on aromatic rings, which are critical for its biological activity.
Antioxidant Activity
The antioxidant potential of hydroxychalcones is significant due to their ability to scavenge free radicals. Studies have employed various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), to evaluate the antioxidant capacity of this compound.
| Assay Type | Methodology | Results |
|---|---|---|
| DPPH | Free radical scavenging | IC50 = 25 µM |
| FRAP | Reducing power assay | Equivalent to 50 µM ascorbic acid |
These results indicate that the compound exhibits substantial antioxidant activity comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
The inhibition zones suggest that the compound possesses notable antimicrobial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with various diseases:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 35 |
| Tyrosinase | 20 |
| α-Amylase | 45 |
These findings indicate that this compound may serve as a potential therapeutic agent in conditions where these enzymes are implicated .
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydroxychalcones. The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest at G2/M phase |
The mechanism involves apoptosis induction and cell cycle arrest, suggesting its role as a promising candidate for cancer therapy .
Case Studies
In a notable case study involving a series of hydroxychalcone derivatives, researchers synthesized compounds related to this compound. The study found that modifications in hydroxyl group positions significantly affected biological activity. For instance, compounds with hydroxyl substitutions at positions 2 and 5 showed enhanced anticancer properties compared to their counterparts .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in biological systems .
Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. The compound has been found to protect neuronal cells from oxidative stress-induced damage, which is a common pathway in conditions like Alzheimer's disease .
Materials Science
Corrosion Inhibition
The compound has been evaluated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies indicate that it can significantly reduce corrosion rates by forming a protective layer on the metal surface. The inhibition efficiency increases with concentration, making it a viable candidate for industrial applications .
Polymer Composites
In materials science, this compound is being explored for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved compatibility with various polymers, leading to enhanced performance characteristics in composite materials .
Environmental Applications
Photodegradation of Pollutants
The compound's ability to act as a photocatalyst has been investigated for environmental remediation. It can facilitate the degradation of organic pollutants under UV light exposure, thereby contributing to water purification processes. This application is particularly relevant in addressing wastewater treatment challenges .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antioxidant Properties | PMC10454678 | Effective free radical scavenger; reduces oxidative stress |
| Anticancer Activity | ResearchGate Publication | Induces apoptosis in breast and colon cancer cell lines |
| Neuroprotective Effects | J-STAGE | Protects neuronal cells from oxidative damage |
| Corrosion Inhibition | Science.gov | Significant reduction in corrosion rates; effective at higher concentrations |
| Photodegradation | PubChem | Facilitates degradation of organic pollutants under UV light |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Hydroxyacetophenones
Key Observations:
Hydroxyl Group Positioning: The 2,5-dihydroxy substitution (as in the target compound) is associated with anti-platelet activity (65.36% inhibition at 300 μM) , whereas 2,4-dihydroxy analogs (e.g., 1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone) are synthesized via high-yield acid catalysis but lack explicit biological data .
Substituent Effects: Methyl Groups: Derivatives like 1-(2,5-Dihydroxy-3,4-dimethylphenyl)ethanone (MW 180.20) demonstrate how methyl groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: The target compound’s analogs are synthesized using methods such as Hoesch reactions, Fries rearrangements, or demethylation of methoxy precursors . Yields vary significantly: for example, 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is obtained in 98% yield via resorcinol condensation, while methylated derivatives require multi-step protocols .
Spectroscopic and Physicochemical Properties
- NMR and IR Data: Substituent positions significantly influence spectroscopic signatures. For example, in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, proximity of substituents to the carbonyl group causes distinct ¹H and ¹³C NMR shifts . Similar effects are expected in the target compound.
- Melting Points: Methylated analogs (e.g., 1-(2,5-Dihydroxy-4-propylphenyl)ethanone) melt at 85°C, whereas halogenated derivatives (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone) likely have higher melting points due to stronger intermolecular forces .
Preparation Methods
Synthesis of Hydroxyacetophenone Precursors
A common precursor, 1-(2,4-dihydroxyphenyl)ethanone, is synthesized by the reaction of resorcinol (benzene-1,3-diol) with acetic acid in the presence of anhydrous zinc chloride catalyst under heating conditions:
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 1 | Resorcinol (0.1 mole), ZnCl₂ (0.27 mole), glacial acetic acid (20 mL), heat at 150°C for 20 min | Friedel-Crafts type acetylation to form 1-(2,4-dihydroxyphenyl)ethanone | Yield: 90%, M.P.: 143°C, Rf: 0.66 (Toluene:Ethyl acetate 9.5:0.5) |
This step forms the hydroxyacetophenone core with hydroxyl groups positioned for further functionalization.
Functional Group Modification
Further functionalization can include alkylation or substitution reactions. For example, 2-hydroxy-4-butoxy acetophenone is prepared by alkylation of acetophenone with butyl iodide in the presence of potassium carbonate in dry acetone under reflux for 48 hours:
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 2 | Acetophenone (0.1 mole), K₂CO₃ (0.4 mole), butyl iodide (0.1 mole), reflux in acetone 48 h | Alkylation to introduce butoxy group at 4-position | Yield: 80%, M.P.: 44°C, Rf: 0.56 (Toluene:Ethyl acetate 9.5:0.5) |
This step is relevant for derivatives but can be adapted for preparing hydroxy-substituted ethanones.
Condensation to Form Target Compound
The key step involves condensation of hydroxyacetophenone derivatives with hydroxybenzaldehydes under basic conditions to form the ethanone structure with desired hydroxyl substitutions. For example, reaction of 2-hydroxy-4-butoxy acetophenone with 2,5-dimethoxybenzaldehyde in ethanol with potassium hydroxide at room temperature for 24 hours yields chalcone-like intermediates:
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 3 | 2-hydroxy-4-butoxy acetophenone (0.01 mole), 2,5-dimethoxybenzaldehyde (0.01 mole), KOH (40%, 40 mL), ethanol, RT, 24 h | Base-catalyzed aldol condensation forming substituted ethanone | Yield: 93%, M.P.: 110°C, Rf: 0.55 (Toluene:Ethyl acetate 9.5:0.5) |
This method can be adapted to prepare 1-(2,5-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone by selecting appropriate hydroxybenzaldehyde and hydroxyacetophenone precursors.
Alternative Preparation via Acylation and Enolate Chemistry
Another method involves the acylation of hydroxyacetophenone derivatives using benzoyl chloride or related acyl chlorides in the presence of pyridine, followed by base treatment to form the ethanone structure:
| Step | Reagents & Conditions | Description | Yield & Properties |
|---|---|---|---|
| 1 | 1-(2,4-dihydroxyphenyl)ethanone and benzoyl chloride, pyridine, room temperature | Acylation to form phenylpropanedione intermediate | High yield reported, purification by recrystallization |
| 2 | Treatment with potassium hydroxide in pyridine at 50°C for 2 h | Cyclization or rearrangement to target compound | Purification by acidification and recrystallization |
This approach uses pyridine as a solvent and base, and potassium hydroxide for further transformation, enabling preparation of hydroxy-substituted ethanones with high regioselectivity.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acetylation | Resorcinol, ZnCl₂, glacial acetic acid, heat (150°C, 20 min) | Simple, direct formation of hydroxyacetophenone | ~90% | Requires careful temperature control |
| Alkylation | Acetophenone, K₂CO₃, alkyl halide, reflux in acetone (48 h) | Introduces alkoxy groups for modification | ~80% | Longer reaction time, solvent removal needed |
| Aldol Condensation | Hydroxyacetophenone + hydroxybenzaldehyde, KOH, ethanol, RT (24 h) | Forms ethanone with hydroxyl substitutions | ~93% | Mild conditions, good yields |
| Acylation & Base Treatment | Hydroxyacetophenone, benzoyl chloride, pyridine, KOH, 50°C | High regioselectivity, versatile | High | Requires handling of acyl chlorides |
Research Findings and Notes
- The hydroxy groups on the phenyl rings influence reactivity and regioselectivity in acetylation and condensation steps.
- Zinc chloride acts as an effective Lewis acid catalyst in Friedel-Crafts acetylation for hydroxy-substituted aromatic rings.
- Potassium hydroxide is commonly used as a base to facilitate condensation and cyclization reactions.
- Reaction monitoring by TLC and purification by crystallization or chromatography are standard for ensuring product purity.
- Elemental analysis and melting point data provide confirmation of compound identity and purity.
- The methods are adaptable for synthesizing various hydroxy-substituted ethanones by changing substituents on the phenyl rings.
Q & A
Q. What are the established synthesis protocols for 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions with phenolic precursors. A common approach adapts Claisen-Schmidt condensation (modified for polyhydroxy systems), using 2,5-dihydroxyacetophenone and 3-hydroxybenzaldehyde. Key steps include:
- Step 1: Base-catalyzed aldol condensation in ethanol under reflux (70–80°C, 6–8 hours) .
- Step 2: Acid-catalyzed cyclization (if applicable) using thionyl chloride (0.05–0.1 molar equivalents) to stabilize intermediates .
Critical Parameters:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | >80°C degrades phenolic groups |
| Solvent | Ethanol | Polar protic solvents enhance solubility |
| Catalyst | NaOH (0.1–0.2 M) | Excess base leads byproducts |
Yields range from 40–65%, with purity confirmed via HPLC (>95%) .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?
Answer: Structural elucidation relies on:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 274.084 (calculated for C₁₄H₁₂O₅) .
- X-ray Crystallography: Resolves dihedral angles between phenyl rings (if crystalline derivatives are synthesized) .
Q. What are the key physicochemical properties relevant to handling and storage?
Answer:
- Solubility: Moderate in DMSO (>50 mg/mL), poor in water (<1 mg/mL). Use degassed DMSO for long-term storage (-20°C) .
- Stability: Susceptible to oxidation; store under inert gas (N₂/Ar) with 0.1% BHT as stabilizer .
- Hazard Notes: Irritant (hydroxyl/ketone groups). Use PPE (gloves, goggles) and fume hood during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Assays: Use positive controls (e.g., quercetin for antioxidant studies) and replicate across cell lines (e.g., HepG2 vs. RAW 264.7) .
- Metabolic Stability: Pre-treat with liver microsomes to assess degradation rates (e.g., t₁/₂ <30 min suggests rapid metabolism) .
- Data Normalization: Report IC₅₀ values relative to solvent controls and adjust for purity (HPLC-validated) .
Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes/receptors)?
Answer:
- Antioxidant Activity: Scavenges ROS via ortho-dihydroxy groups (2,5-dihydroxyphenyl moiety), confirmed by DPPH assay (EC₅₀ ~12 µM) .
- Enzyme Inhibition: Competes with ATP in kinase assays (e.g., CDK2 inhibition at Ki = 0.8 µM via docking studies) .
- Anti-inflammatory Effects: Suppresses NF-κB activation in LPS-induced macrophages (50% reduction at 10 µM) .
Q. What advanced analytical methods are recommended for purity assessment and isomer differentiation?
Answer:
- Chiral HPLC: Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min) .
- LC-MS/MS: Detects trace impurities (<0.1%) with MRM transitions (e.g., m/z 274→121 for quantification) .
- 2D NMR (HSQC/HMBC): Assigns positional isomers (e.g., distinguishing 2,5- vs. 2,4-dihydroxy substitution) .
Q. How can computational modeling optimize derivative design for enhanced bioactivity?
Answer:
- Molecular Dynamics (MD): Simulate binding to COX-2 (PDB: 5IKT) to predict substituent effects .
- QSAR Models: Use Hammett constants (σ) for electron-withdrawing groups (e.g., -NO₂ at C3 increases antioxidant potency) .
- ADMET Prediction: SwissADME or pkCSM tools assess bioavailability (e.g., LogP <3 enhances permeability) .
Q. What strategies address low solubility in pharmacological assays?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
